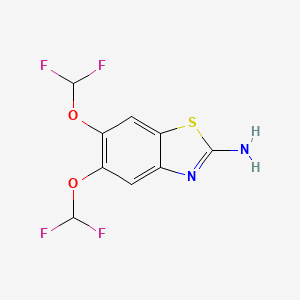

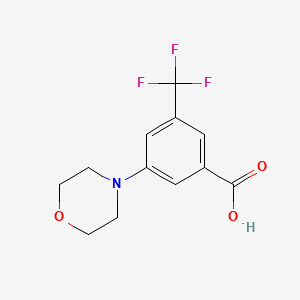

3-Morpholin-4-yl-5-trifluoromethyl-benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Morpholin-4-yl-5-trifluoromethyl-benzoic acid” is a chemical compound with the molecular formula C12H12F3NO3 . It is a derivative of benzoic acid, which is characterized by the presence of a morpholine ring and a trifluoromethyl group .

Molecular Structure Analysis

The molecular structure of “3-Morpholin-4-yl-5-trifluoromethyl-benzoic acid” consists of a benzoic acid core, a morpholine ring, and a trifluoromethyl group . The morpholine ring and the trifluoromethyl group are attached to the benzoic acid core .Aplicaciones Científicas De Investigación

Cyclic Heterotetrameric and Hydrogen-bonded Polymeric Structures

Research has explored the morpholinium salts of ring-substituted benzoic acid analogues, highlighting the influence of interactive substituent groups on secondary structure generation. These studies have revealed the formation of cyclic heterotetrameric and low-dimensional hydrogen-bonded polymeric structures, demonstrating the compound's potential in metal complex stabilization and its role in secondary structure formation in crystalline materials (Smith & Lynch, 2016).

Synthetic Routes and Antitumor Activity

Another aspect of research focuses on synthetic routes to create derivatives of 3-Morpholin-4-yl-5-trifluoromethyl-benzoic acid, such as the synthesis of 3-Amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-Morpholino-1H-Indazole-1-Carboxamide. This compound has shown distinct inhibitory capacity against cancer cell proliferation, suggesting potential applications in developing antitumor agents (Ji et al., 2018).

Structural and Spectral Analysis

Structural and spectral analysis of related compounds, such as 3-(Morpholin-4-ylmethyl)-1,3-Benzothiazole-2-Thione, has been conducted to understand their molecular conformation, hydrogen bonding interactions, and potential applications in chemical synthesis and material science (Franklin et al., 2011).

Novel Inhibitors of the PI3K-AKT-mTOR Pathway

The discovery of non-nitrogen containing morpholine isosteres highlights the ongoing search for novel inhibitors of the PI3K-AKT-mTOR pathway, crucial in cancer research. This work showcases the utility of morpholine derivatives in medicinal chemistry, particularly in designing molecules with significant pharmacological activity (Hobbs et al., 2019).

Applications in Fungicide Development

Research into morpholine fungicides, such as the crystal structure analysis of dimethomorph, reveals the potential applications of 3-Morpholin-4-yl-5-trifluoromethyl-benzoic acid derivatives in agriculture. These studies contribute to the development of new fungicidal compounds with enhanced activity and stability (Kang et al., 2015).

Propiedades

IUPAC Name |

3-morpholin-4-yl-5-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO3/c13-12(14,15)9-5-8(11(17)18)6-10(7-9)16-1-3-19-4-2-16/h5-7H,1-4H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWTBZZMSUFMFBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-chlorophenyl)methyl]-1-ethylpiperidin-4-amine](/img/structure/B1370701.png)

![3-[(Difluoromethyl)sulfanyl]aniline](/img/structure/B1370703.png)